molecular formula C26H29N3O3 B2798904 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 384364-97-0

6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Cat. No.: B2798904
CAS No.: 384364-97-0
M. Wt: 431.536
InChI Key: IHHOBUNKQLLIIG-UHFFFAOYSA-N
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Description

The compound “6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one” is a complex organic molecule. It contains several functional groups, including an ethyl group, a hydroxy group, a methyl group, a benzimidazole group, a methylpiperidinyl group, and a chromenone group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzimidazole group, for example, is a fused aromatic ring system that is part of the larger chromenone group. The ethyl and methyl groups are simple alkyl substituents, while the hydroxy group introduces polarity to the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its density is predicted to be 1.35±0.1 g/cm3, and its boiling point is predicted to be 597.0±60.0 °C .

Scientific Research Applications

Synthetic Approaches and Derivatives

Research on imidazolyl derivatives of the chroman ring and related compounds provides foundational knowledge for synthesizing and modifying similar compounds. For example, the synthesis and characterization of imidazolyl chromen derivatives have been documented, highlighting methodologies that could be adapted for synthesizing the compound and its derivatives for further study (Cozzi & Pillan, 1984). Furthermore, the efficient synthesis of naphtho[1,2:5,6]pyrano[3,2-c]chromen-6-ones through condensation reactions provides insights into synthetic routes that might be relevant for exploring the chemical properties and potential applications of the compound (Wan et al., 2014).

Biological Evaluation

Derivatives of benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones have been synthesized and evaluated for their antimicrobial and antioxidant activities, suggesting a potential research avenue for exploring the biological activities of the compound (Ravindernath et al., 2013). The synthesis and biological evaluation of these compounds indicate the significance of the chromenone core structure in mediating biological effects, which might be relevant for the compound of interest.

Metal Interaction Studies

The interaction of chromenone derivatives with metal ions has been investigated, revealing the potential of such compounds in metal ion sensing and chelation (Dey et al., 2019). This suggests another possible research direction for the compound, focusing on its potential application in detecting or chelating metal ions, which could have implications in environmental monitoring or therapeutic chelation treatments.

Properties

IUPAC Name

6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-4-17-12-18-24(31)20(26-27-21-9-5-6-10-22(21)28(26)3)15-32-25(18)19(23(17)30)14-29-11-7-8-16(2)13-29/h5-6,9-10,12,15-16,30H,4,7-8,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHOBUNKQLLIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCC(C3)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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